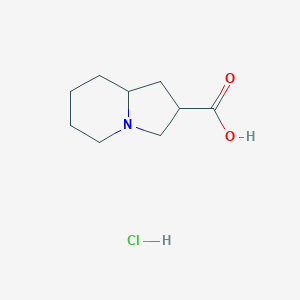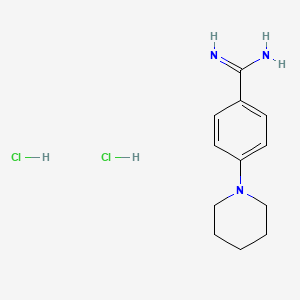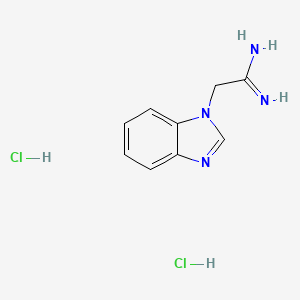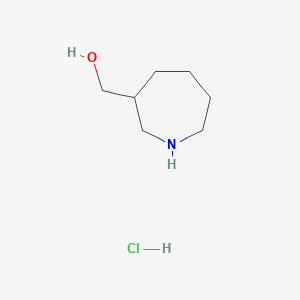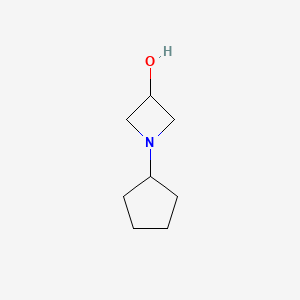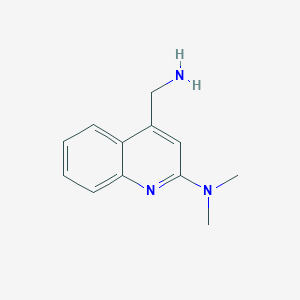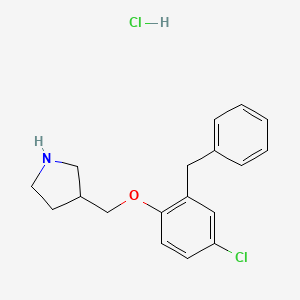
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asymmetric Synthesis
4-(2,6-Dichlorophenyl)-1,3-dioxanes, related to the chemical structure of interest, have been utilized in asymmetric synthesis. These compounds react with weak nucleophiles and TiCl4, yielding benzyl ethers with high selectivity. This process is significant for the preparation of non-racemic secondary alcohols, which are valuable in various chemical syntheses (Andrus & Lepore, 1995).
Antifungal and Antibacterial Properties
Compounds like 2-Methyl-4-chlorophenyl-4′-pyridyl ether have demonstrated effective antifungal properties, though they are less effective as antibacterial agents. These properties are important for developing new pharmaceuticals and treatment strategies (Muhlhauser & Jorgensen, 1968).
Synthesis of Novel Pyrrole Derivatives
The synthesis of new pyrrole derivatives, such as 2,4-Dimethyl-3-(3-methoxy-3-oxopropyl)-5-benzylcarboxylate-1H-pyrrole, has been accomplished from compounds structurally similar to 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride. These derivatives are essential for studying the structure-functionality relationship of pyrrole derivatives, potentially leading to new materials and pharmaceutical applications (Jiao Li, 2010).
Development of Novel Oxime Ethers
A series of novel oxime ethers, such as 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O -benzyl oximes, have been synthesized and characterized, opening avenues for new chemical entities with potential applications in various fields including pharmaceuticals and material science (Erdogan, 2016).
Protection of Hydroxy Function
The 4-Chlorophenyl ether group, akin to the one in the query compound, has been used as a protecting group for hydroxy functions in complex organic syntheses. This method is significant in the field of synthetic organic chemistry, particularly for the synthesis of complex molecules (Otsuka, Yamamoto, & Fukase, 2018).
Propriétés
IUPAC Name |
3-[(2-benzyl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-6-7-18(21-13-15-8-9-20-12-15)16(11-17)10-14-4-2-1-3-5-14;/h1-7,11,15,20H,8-10,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZGEVLPTWGOGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

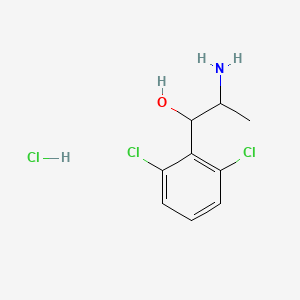
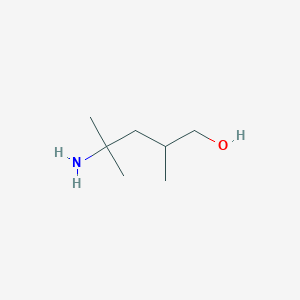
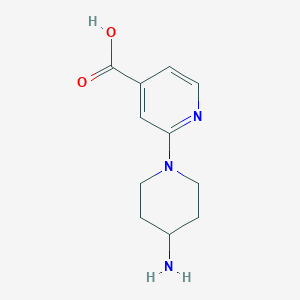
![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)
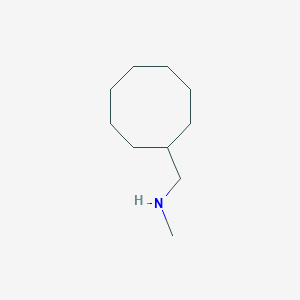
![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
